NSC-370284

Vue d'ensemble

Description

NSC-370284 is a selective inhibitor of ten-eleven translocation 1 (TET1) and 5-hydroxymethylcytosine (5hmC). It has shown significant potential in the treatment of acute myeloid leukemia by targeting and suppressing the expression of TET1 .

Analyse Des Réactions Chimiques

NSC-370284 undergoes various chemical reactions, primarily focusing on its inhibitory effects on TET1. It interacts with the STAT3/5 pathway, leading to the suppression of TET1 expression. Common reagents used in these reactions include dimethyl sulfoxide (DMSO) for solubility and various cell lines for in vitro studies .

Applications De Recherche Scientifique

Efficacy in Preclinical Models

NSC-370284 has shown promising results in preclinical animal models. In studies involving mice with MLL-AF9-induced AML, administration of this compound led to significant improvements in pathological morphologies across various tissues, including peripheral blood and bone marrow. The compound was administered intraperitoneally at a dosage of 2.5 mg/kg for ten days, resulting in prolonged survival rates compared to control groups .

Table 1: Efficacy of this compound in Animal Models

| Study Reference | Dosage (mg/kg) | Duration (days) | Survival Rate Improvement |

|---|---|---|---|

| 2.5 | 10 | Significant | |

| 2.5 | 10 | Significant |

Synergistic Effects with Chemotherapy

Research indicates that this compound exhibits synergistic effects when combined with standard chemotherapy treatments. In vitro studies revealed that the compound not only inhibited cell viability but also enhanced the efficacy of other chemotherapeutic agents, suggesting its potential role as an adjunct therapy in AML treatment .

Structural Analogues

The search for structural analogues of this compound has led to the identification of UC-514321, which has been reported to have even greater potency against TET1-high AML cells. This analogue retains the core structure of this compound but shows improved efficacy in reducing cell viability and prolonging survival in preclinical models .

Table 2: Comparison of this compound and UC-514321

| Compound | IC50 (μM) | Effect on Cell Viability | Survival Improvement |

|---|---|---|---|

| This compound | 24.2 ± 7.1 | Significant | 122 days |

| UC-514321 | Not specified | More potent than this compound | >3-fold improvement |

Mécanisme D'action

NSC-370284 exerts its effects by directly targeting the STAT3/5 transcriptional activators of TET1. This leads to the repression of TET1 expression, which is crucial in the progression of acute myeloid leukemia. By inhibiting TET1, this compound effectively reduces the viability of leukemia cells .

Comparaison Avec Des Composés Similaires

NSC-370284 is often compared with its structural analog UC-514321, which has shown even more potent therapeutic effects. Both compounds target the STAT3/5 pathway and exhibit strong synergistic effects with standard chemotherapy. Other similar compounds include NSC-311068, which also selectively suppresses TET1 transcription .

Activité Biologique

NSC-370284 is a small molecule compound that has garnered attention for its selective inhibitory effects on ten-eleven translocation 1 (TET1), an enzyme implicated in the regulation of DNA hydroxymethylation and gene expression. This compound is particularly relevant in the context of acute myeloid leukemia (AML), where TET1 overexpression is associated with poor prognosis. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in preclinical models, and potential therapeutic applications.

This compound functions primarily as a selective inhibitor of TET1, which catalyzes the conversion of 5-methylcytosine to 5-hydroxymethylcytosine (5hmC). The inhibition of TET1 by this compound leads to a decrease in 5hmC levels, thereby affecting gene expression profiles associated with AML.

Targeting STAT Proteins

Research indicates that this compound directly binds to the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) and STAT5. This binding interferes with the transcriptional activity of these proteins, which are crucial for TET1 expression regulation. Specifically, this compound competes with DNA for STAT binding, thus suppressing TET1 transcription without significantly altering STAT3 or STAT5 phosphorylation levels .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reduces the viability of AML cells characterized by high TET1 expression. Cell lines such as MONOMAC-6 and THP-1 showed significant downregulation of TET1 upon treatment with this compound, with minimal impact on cell viability at low concentrations .

In Vivo Studies

In vivo experiments using mouse models of AML have further validated the therapeutic potential of this compound. The compound was shown to significantly inhibit tumor growth in TET1-high AML xenografts, underscoring its potential as a targeted therapy for this malignancy .

Comparative Analysis with Analog Compounds

This compound has been compared to its structural analog UC-514321, which exhibits enhanced potency against AML cells. While both compounds target STAT3/5 and inhibit TET1 expression, UC-514321 demonstrates superior efficacy in preclinical models .

| Compound | Mechanism | Efficacy in AML Models | Selectivity |

|---|---|---|---|

| This compound | Inhibits TET1; binds STAT3/5 | Moderate | High |

| UC-514321 | Inhibits TET1; binds STAT3/5 | High | Higher |

Case Studies and Clinical Implications

Recent studies highlight the potential clinical implications of targeting TET1 signaling in AML. For instance, patients exhibiting high levels of TET1 may benefit from therapies incorporating this compound or its analogs. Ongoing clinical trials are necessary to establish optimal dosing regimens and combination strategies with existing therapies such as chemotherapy and targeted agents.

Propriétés

Numéro CAS |

116409-29-1 |

|---|---|

Formule moléculaire |

C21H25NO6 |

Poids moléculaire |

387.4 g/mol |

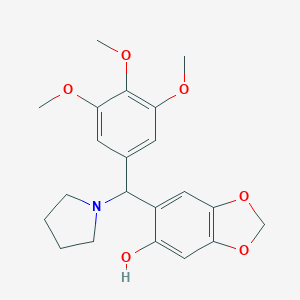

Nom IUPAC |

6-[pyrrolidin-1-yl-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol |

InChI |

InChI=1S/C21H25NO6/c1-24-18-8-13(9-19(25-2)21(18)26-3)20(22-6-4-5-7-22)14-10-16-17(11-15(14)23)28-12-27-16/h8-11,20,23H,4-7,12H2,1-3H3 |

Clé InChI |

QCXGNLZKUHBIHD-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C(C2=CC3=C(C=C2O)OCO3)N4CCCC4 |

SMILES canonique |

COC1=CC(=CC(=C1OC)OC)C(C2=CC3=C(C=C2O)OCO3)N4CCCC4 |

Apparence |

Solid powder |

Key on ui other cas no. |

116409-29-1 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

NSC-370284; NSC 370284; NSC370284 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.